molecular formula C7H11NO2S B15212161 5-((propylthio)methyl)isoxazol-3(2H)-one CAS No. 89660-64-0

5-((propylthio)methyl)isoxazol-3(2H)-one

Cat. No.: B15212161
CAS No.: 89660-64-0
M. Wt: 173.24 g/mol
InChI Key: DUHCALASCKTQRB-UHFFFAOYSA-N
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Description

5-((propylthio)methyl)isoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole ring substituted with a propylthio group. Isoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((propylthio)methyl)isoxazol-3(2H)-one typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method employs the use of copper(I) or ruthenium(II) catalysts for the (3 + 2) cycloaddition reaction . The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Catalysts: Copper(I) iodide or ruthenium(II) chloride

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often utilizes metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . These methods focus on eco-friendly and scalable processes.

Chemical Reactions Analysis

Types of Reactions

5-((propylthio)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the isoxazole ring to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the isoxazole ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted isoxazoles

Scientific Research Applications

5-((propylthio)methyl)isoxazol-3(2H)-one has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

    Medicinal Chemistry: Used as a scaffold for the development of drugs with anticancer, antibacterial, and anti-inflammatory properties.

    Biological Research: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.

    Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Mechanism of Action

The mechanism of action of 5-((propylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme . This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.

    Muscimol: A psychoactive compound with an isoxazole ring.

    Ibotenic Acid: A neurotoxic compound with an isoxazole ring.

Uniqueness

5-((propylthio)methyl)isoxazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylthio group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

89660-64-0

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

5-(propylsulfanylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C7H11NO2S/c1-2-3-11-5-6-4-7(9)8-10-6/h4H,2-3,5H2,1H3,(H,8,9)

InChI Key

DUHCALASCKTQRB-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=CC(=O)NO1

Origin of Product

United States

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